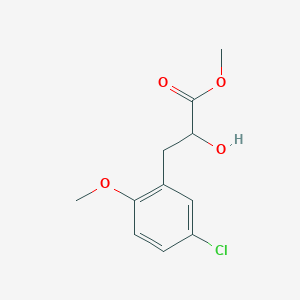

Methyl 3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanoate

Description

Methyl 3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a chloro-substituted aromatic ring, a methoxy group, and a hydroxypropanoate ester

Properties

Molecular Formula |

C11H13ClO4 |

|---|---|

Molecular Weight |

244.67 g/mol |

IUPAC Name |

methyl 3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanoate |

InChI |

InChI=1S/C11H13ClO4/c1-15-10-4-3-8(12)5-7(10)6-9(13)11(14)16-2/h3-5,9,13H,6H2,1-2H3 |

InChI Key |

KGLZLHXTROBXFX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)CC(C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: 3-(5-chloro-2-methoxyphenyl)-2-oxopropanoate.

Reduction: 3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanol.

Substitution: 3-(5-substituted-2-methoxyphenyl)-2-hydroxypropanoate derivatives.

Scientific Research Applications

Methyl 3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The chloro and methoxy groups on the aromatic ring can participate in various binding interactions with enzymes or receptors, potentially modulating their activity. The hydroxypropanoate moiety may also play a role in the compound’s overall bioactivity by influencing its solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-(5-chloro-2-hydroxyphenyl)-2-hydroxypropanoate

- Methyl 3-(4-methoxyphenyl)-2-hydroxypropanoate

- Methyl 3-(5-bromo-2-methoxyphenyl)-2-hydroxypropanoate

Uniqueness

Methyl 3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanoate is unique due to the specific combination of functional groups that confer distinct chemical reactivity and potential biological activity. The presence of both chloro and methoxy substituents on the aromatic ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.

Biological Activity

(R)-3-Amino-4-(4-nitrophenyl)butanoic acid, also known as (R)-GABOB, is an organic compound characterized by its unique structure, which includes a butanoic acid backbone, an amino group, and a para-nitrophenyl group. This compound has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and neurobiology. The molecular formula of (R)-GABOB is C10H12N2O4, with a molecular weight of approximately 224.213 g/mol.

The biological activity of (R)-GABOB primarily arises from its ability to interact with various molecular targets within biological systems. The amino group can form hydrogen bonds with biological molecules, while the nitrophenyl group is capable of participating in π-π interactions. These interactions can modulate enzyme activity and influence biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: (R)-GABOB may inhibit enzyme activity by binding to active or allosteric sites, altering the enzyme's conformation and function.

- Receptor Interaction: The compound may interact with cellular receptors, modulating signaling pathways involved in various biological processes.

Biological Activity

Research indicates that (R)-GABOB exhibits a range of biological activities:

- Neuroprotective Effects: Studies have suggested that (R)-GABOB may have neuroprotective properties, potentially beneficial in conditions such as neurodegenerative diseases.

- Antioxidant Activity: The compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress.

- Potential Therapeutic Applications: Due to its diverse interactions and biological activities, (R)-GABOB is being explored for potential therapeutic applications in treating various disorders.

Data Table: Summary of Biological Activities

| Biological Activity | Description | References |

|---|---|---|

| Neuroprotective Effects | Potential benefits in neurodegenerative diseases | |

| Antioxidant Activity | Protects against oxidative stress | |

| Enzyme Inhibition | Alters enzyme conformation and function | |

| Receptor Modulation | Influences signaling pathways |

Case Studies

- Neuroprotection in Animal Models: A study investigated the neuroprotective effects of (R)-GABOB in rodent models of neurodegeneration. Results indicated a significant reduction in neuronal loss and improved cognitive function compared to control groups.

- Antioxidant Properties Assessment: Another research focused on evaluating the antioxidant capacity of (R)-GABOB using various assays. The compound exhibited strong free radical scavenging activity, suggesting its potential application as an antioxidant agent.

- Enzyme Interaction Studies: Research has been conducted to elucidate the interaction between (R)-GABOB and specific enzymes involved in metabolic pathways. Findings revealed that the compound effectively inhibited key enzymes, thereby influencing metabolic processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.